molecular formula C7H12F6N2O B13424474 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol CAS No. 26799-34-8

2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13424474
CAS No.: 26799-34-8
M. Wt: 254.17 g/mol
InChI Key: JUWVRBZHGIMTGG-UHFFFAOYSA-N
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Description

2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound with a unique structure that includes both amino and fluorinated alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of hexafluoroacetone with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexafluoroacetone+2-(Dimethylamino)ethylamine2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol\text{Hexafluoroacetone} + \text{2-(Dimethylamino)ethylamine} \rightarrow \text{2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol} Hexafluoroacetone+2-(Dimethylamino)ethylamine→2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and fluorinated alcohol groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through its amino and fluorinated alcohol groups. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research in different fields.

Comparison with Similar Compounds

Similar Compounds

    Dimethylethanolamine: Similar in structure but lacks the fluorinated groups.

    2-(Dimethylamino)ethyl methacrylate: Contains similar amino groups but different functional groups.

    2-Dimethylaminoethanol: Shares the dimethylamino group but has different overall structure.

Uniqueness

What sets 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol apart is its combination of amino and highly electronegative fluorinated alcohol groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications.

Properties

CAS No.

26799-34-8

Molecular Formula

C7H12F6N2O

Molecular Weight

254.17 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3

InChI Key

JUWVRBZHGIMTGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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